N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide
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Overview
Description
N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties . The incorporation of a sulfonamide group into the quinoxaline framework enhances its pharmacological potential, making it a valuable compound in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of Benzylamino Group: The benzylamino group is introduced through a nucleophilic substitution reaction, where benzylamine reacts with a suitable quinoxaline derivative.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound focus on optimizing reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts have been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the benzylamino or sulfonamide groups can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzylamine, 4-fluorobenzenesulfonyl chloride.
Major Products
The major products formed from these reactions include various substituted quinoxaline derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A basic structure with similar biological activities but lacks the sulfonamide group.
Quinazoline: Another nitrogen-containing heterocycle with comparable pharmacological properties.
Phthalazine: Shares structural similarities but differs in its biological activity profile.
Uniqueness
N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide is unique due to the presence of both the benzylamino and sulfonamide groups, which enhance its pharmacological potential and make it a versatile compound for various applications .
Properties
IUPAC Name |
N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S/c22-16-10-12-17(13-11-16)29(27,28)26-21-20(23-14-15-6-2-1-3-7-15)24-18-8-4-5-9-19(18)25-21/h1-13H,14H2,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUMMSCYICFFSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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